Comprehensive Technical Guide: Methyl[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]amine
Comprehensive Technical Guide: Methyl[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]amine
CAS Number: 920478-94-0 Synonyms: N-Methyl-1-(1,4,5-trimethyl-1H-imidazol-2-yl)methanamine; 1-(1,4,5-Trimethyl-1H-imidazol-2-yl)-N-methylmethanamine Molecular Formula: C₈H₁₅N₃ Molecular Weight: 153.22 g/mol
Executive Summary & Strategic Utility
Methyl[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]amine (CAS 920478-94-0) is a specialized heterocyclic building block characterized by a fully substituted imidazole core linked to a secondary methylamine. Unlike simple imidazole derivatives, the 1,4,5-trimethyl substitution pattern confers unique steric protection and electronic enrichment to the imidazole ring, making this compound a high-value scaffold in medicinal chemistry.
Key Technical Value Proposition:
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Metabolic Hardening: The methylation of all ring carbons (C4, C5) and the N1 nitrogen blocks standard oxidative metabolic pathways (e.g., P450-mediated oxidation), significantly enhancing in vivo stability compared to unsubstituted imidazoles.
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Basicity Modulation: The electron-donating methyl groups increase the electron density of the imidazole ring, subtly elevating the pKa of the N3 nitrogen, while the exocyclic secondary amine provides a distinct, highly basic center for salt formation or receptor interaction.
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Vector Control: The rigid imidazole core acts as a precise linker, orienting the secondary amine vector in a defined 3D space, critical for structure-activity relationship (SAR) optimization in kinase inhibitors and GPCR ligands.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Structural Architecture
The molecule consists of a 1,4,5-trimethylimidazole core substituted at the C2 position with a (methylamino)methyl group.
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Core: 1,4,5-Trimethyl-1H-imidazole (electron-rich aromatic system).
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Linker: Methylene (-CH₂-).
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Functional Handle: Secondary amine (-NHCH₃).
Predicted Properties
| Property | Value (Approx.) | Significance |
| LogP | 0.5 – 0.9 | Moderate lipophilicity; suitable for CNS penetration when incorporated into larger scaffolds. |
| pKa (Amine) | ~9.8 – 10.2 | Primary protonation site; ensures solubility in aqueous acidic media. |
| pKa (Imidazole) | ~7.5 – 8.0 | Elevated compared to unsubstituted imidazole (pKa ~7.0) due to inductive effect of three methyl groups. |
| H-Bond Donors | 1 (Amine NH) | Critical for specific binding interactions. |
| H-Bond Acceptors | 2 (Ring N3, Amine N) | Allows for bidentate coordination or dual-point receptor binding. |
Synthetic Manufacturing & Process Logic
The synthesis of CAS 920478-94-0 requires a strategy that avoids over-alkylation of the sensitive imidazole ring while ensuring efficient formation of the exocyclic amine. The most robust industrial route utilizes 1,4,5-trimethylimidazole as the starting material, leveraging its C2-nucleophilicity.
Primary Synthetic Route: The Hydroxymethylation-Amination Sequence
This pathway is preferred for its scalability and avoidance of unstable intermediates.
Step 1: Synthesis of 1,4,5-Trimethylimidazole
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Reagents: Diacetyl (2,3-butanedione), Formaldehyde, Methylamine, Ammonia.[1]
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Mechanism: Radziszewski-type condensation.
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Protocol: Diacetyl and formaldehyde are condensed with methylamine and ammonia in a cyclization reaction to yield the 1,4,5-trimethylimidazole core.
Step 2: C2-Functionalization (Hydroxymethylation)
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Reagents: Paraformaldehyde, sealed tube or autoclave (120–140°C).
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Rationale: The C2 position is the most acidic and nucleophilic carbon. Reaction with formaldehyde yields (1,4,5-trimethyl-1H-imidazol-2-yl)methanol (CAS 185910-13-8).
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Observation: This intermediate is a stable, crystalline solid.
Step 3: Activation and Amination
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Activation: Conversion of the alcohol to a mesylate (MsCl/TEA) or chloride (SOCl₂).
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Substitution: Reaction with excess methylamine (in THF or MeOH).
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Control: Use of excess methylamine prevents the formation of tertiary amine dimers (bis-alkylation).
Visualization of Synthetic Workflow
Caption: Step-wise synthetic pathway from raw materials to the target methylamine, highlighting the critical hydroxymethylation intermediate.
Analytical Characterization Standards
To ensure the integrity of CAS 920478-94-0, the following analytical signatures must be verified.
Proton NMR (¹H NMR) in CDCl₃[10]
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δ 2.10 ppm (s, 3H): Ring methyl at C4/C5 (distinct due to asymmetry if protonated, or overlapping).
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δ 2.15 ppm (s, 3H): Ring methyl at C4/C5.
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δ 2.45 ppm (s, 3H): N-Methyl on the amine (singlet).
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δ 3.50 ppm (s, 3H): N-Methyl on the imidazole ring (N1).
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δ 3.80 ppm (s, 2H): Methylene linker (-CH₂-).
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Note: The absence of aromatic protons (other than solvent) confirms the fully substituted nature of the ring.
Mass Spectrometry (ESI-MS)
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Parent Ion [M+H]⁺: m/z 154.1.
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Fragmentation Pattern:
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Loss of methylamine (-31 Da) to generate the stabilized (1,4,5-trimethylimidazol-2-yl)methyl carbocation (m/z ~123).
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Applications in Drug Discovery & Development
The "Blocked" Imidazole Scaffold
In medicinal chemistry, simple imidazoles often suffer from rapid metabolic clearance due to oxidation at the C4/C5 positions or N-dealkylation. CAS 920478-94-0 solves this via Steric and Electronic Blocking :
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C4/C5 Methyls: Physically obstruct P450 enzymes from accessing the ring carbons.
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N1 Methyl: Prevents glucuronidation or sulfation at the nitrogen.
Isosteric Replacement
This molecule serves as a robust isostere for:
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Histamine fragments: Mimics the ethylamine side chain but with a rigidified, lipophilic core.
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Benzylamines: The trimethylimidazole group approximates the volume of a phenyl ring but introduces polarity and hydrogen-bond acceptance, improving solubility.
Mechanism of Action Diagram: Ligand Interaction
The diagram below illustrates how this scaffold interacts within a hypothetical receptor binding pocket, highlighting its dual-binding capability.
Caption: Pharmacophore mapping showing the simultaneous electrostatic, hydrogen-bonding, and hydrophobic interactions facilitated by the molecule.
Handling & Safety Protocols
While specific toxicological data for this CAS is limited, standard protocols for alkyl-imidazoles and secondary amines apply.
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Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.
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Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
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Stability: Stable under basic and neutral conditions. Avoid strong oxidizing agents which may attack the N-methyl groups.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides emission control).
References
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Synthesis of 1,4,5-Trimethylimidazole: Title: Method for producing imidazoles substituted in 1 position.[2][3][1][4] Source: DE2940709A1 (Google Patents). URL:
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Hydroxymethylation of 2-Substituted Imidazoles: Title: Method for preparing imidazole aldehyde via hydroxymethylation.[5] Source: CN103086979A (Google Patents). URL:
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General Imidazole Chemistry & Properties: Title: 1,4,5-Trimethyl-1H-imidazole (Compound Summary). Source: PubChem. URL:[Link]
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Related Intermediate ((1,4,5-Trimethyl-1H-imidazol-2-yl)methanol): Title: (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol (Compound Summary). Source: PubChem. URL:[Link]
Sources
- 1. DE2940709A1 - METHOD FOR PRODUCING IMIDAZOLES SUBSTITUTED IN 1 POSITION - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6177575B1 - Process for manufacture of imidazoles - Google Patents [patents.google.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. CN103086979A - Method for preparing imidazole aldehyde - Google Patents [patents.google.com]
